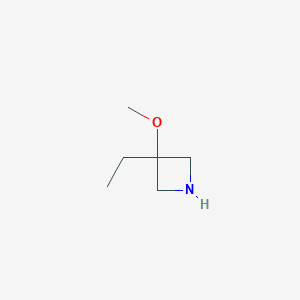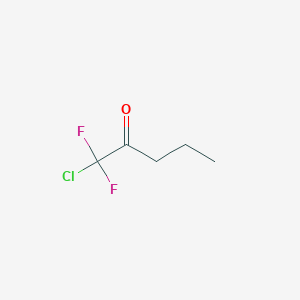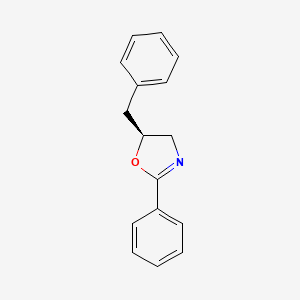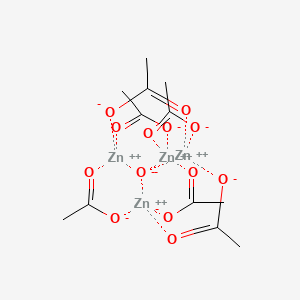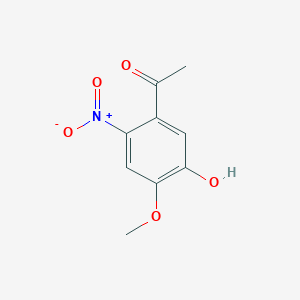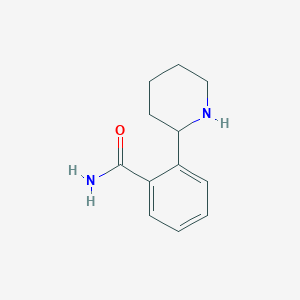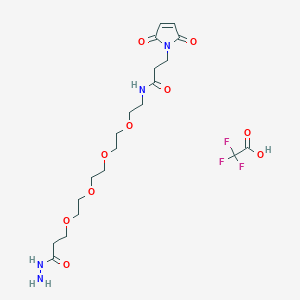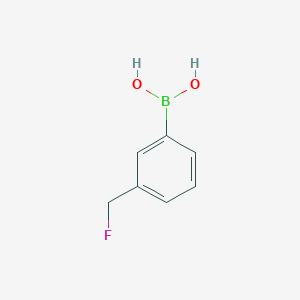![molecular formula C8H4Br2O2 B12841607 2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
2,7-Dibromobenzo[b]furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzo[b]furan, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the benzo[b]furan ring, and a ketone group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method is the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dibromobenzo[b]furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of benzo[b]furan-3(2H)-one.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Dibromo derivatives of benzo[b]furan-3(2H)-one.
Reduction: 2,7-Dibromobenzo[b]furan-3-ol.
Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Dibromobenzo[b]furan-3(2H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-Dibromobenzo[b]furan-3(2H)-one is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atoms and the ketone group may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions .
Comparación Con Compuestos Similares
2,8-Dibromodibenzo[b,d]furan-3,7-diol: Similar in structure but with hydroxyl groups instead of a ketone.
Benzo[b]furan-3-carboxylates: Differ in the functional group at the 3 position, which is a carboxylate instead of a ketone.
Uniqueness: 2,7-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms and the presence of a ketone group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H4Br2O2 |
|---|---|
Peso molecular |
291.92 g/mol |
Nombre IUPAC |
2,7-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H |
Clave InChI |
WPJFQNKSCDDAFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



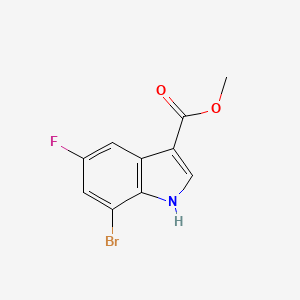
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

